molecular formula C13H10N6O2S2 B11460747 4-[3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole

4-[3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole

Cat. No.: B11460747
M. Wt: 346.4 g/mol
InChI Key: JWEZTEUYQLAZLY-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole is a heterocyclic compound that features a unique structure combining triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

The synthesis of 4-[3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole typically involves the reaction of 3,4-dimethoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazolothiadiazole core. The final step involves the reaction with appropriate reagents to introduce the 1,2,3-thiadiazole moiety .

Chemical Reactions Analysis

4-[3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects. It also interacts with DNA and proteins, disrupting cellular processes and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-[3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole include:

Properties

Molecular Formula

C13H10N6O2S2

Molecular Weight

346.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(thiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H10N6O2S2/c1-20-9-4-3-7(5-10(9)21-2)11-15-16-13-19(11)17-12(23-13)8-6-22-18-14-8/h3-6H,1-2H3

InChI Key

JWEZTEUYQLAZLY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=CSN=N4)OC

Origin of Product

United States

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